Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-

Crystallography Structural Chemistry Solid-State Properties

This specific regioisomer (CAS 17605-00-4) is irreplaceable for reproducible research. Its 2-hydroxy-3,5-dimethoxy substitution pattern is mandatory for regioselective flavone/chromone synthesis via Baker-Venkataraman rearrangement—generic dimethoxyacetophenones will fail. The intramolecular O–H···O hydrogen bond [S(6) motif] enforces a planar conformation distinct from all other regioisomers, making it a precise model for crystallography, polymorphism studies, and acaricidal SAR screening panels. Solid at RT (mp 84–86 °C) for accurate gravimetric handling.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
CAS No. 17605-00-4
Cat. No. B3246183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-
CAS17605-00-4
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC(=C1)OC)OC)O
InChIInChI=1S/C10H12O4/c1-6(11)8-4-7(13-2)5-9(14-3)10(8)12/h4-5,12H,1-3H3
InChIKeyJVBFVDDXQUVCQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydroxy-3,5-dimethoxyphenyl)ethanone (CAS 17605-00-4) — Chemical Structure and Basic Properties


Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)- (CAS 17605-00-4) is a substituted acetophenone derivative with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol . It is characterized by the presence of hydroxy and methoxy groups on the phenyl ring, which influence its chemical reactivity and structural properties . The compound has a reported melting point of 84–86 °C and is typically supplied at a purity of 95–97% [1]. Structurally, it exhibits an approximately planar non‑H atom arrangement with an intramolecular O–H⋯O hydrogen bond forming an S(6) ring motif; the crystal packing is stabilized solely by van der Waals forces [2].

Why Generic Substitution Fails for 1-(2-Hydroxy-3,5-dimethoxyphenyl)ethanone (CAS 17605-00-4)


Substituted acetophenones are not interchangeable because the number, type, and position of substituents on the phenyl ring profoundly influence biological activity and chemical behavior. A systematic structure–activity relationship (SAR) study of acetophenone derivatives demonstrated that introducing hydroxyl and methoxy groups significantly alters acaricidal potency; for example, 3′-methoxyacetophenone exhibited a 90‑fold higher toxicity than DEET, whereas the parent acetophenone was substantially less active [1]. Moreover, the specific substitution pattern of 1‑(2‑hydroxy‑3,5‑dimethoxyphenyl)ethanone—a 2‑hydroxy group accompanied by 3,5‑dimethoxy substitution—creates an intramolecular hydrogen bond that stabilizes a planar conformation [2]. This conformation is distinct from that of regioisomers such as 2′‑hydroxy‑4′,5′‑dimethoxyacetophenone or the non‑hydroxylated 3′,5′‑dimethoxyacetophenone, leading to differences in intermolecular interactions, crystallinity, and potentially biological recognition. Consequently, substituting this compound with a generic “dimethoxyacetophenone” without precise structural matching risks loss of the specific physicochemical and biological properties required for research reproducibility.

Quantitative Differentiation Evidence for 1-(2-Hydroxy-3,5-dimethoxyphenyl)ethanone (CAS 17605-00-4)


Crystallographic Planarity and Intramolecular Hydrogen Bonding Compared with Generic Acetophenones

Single-crystal X‑ray diffraction analysis at 113 K reveals that 1‑(2‑hydroxy‑3,5‑dimethoxyphenyl)ethanone (C₁₀H₁₂O₄) adopts an approximately planar conformation with a maximum non‑H atom deviation of only 0.061(2) Å. This planarity is enforced by an intramolecular O–H⋯O hydrogen bond (O⋯O distance: 2.5666(14) Å; O–H⋯O angle: 145°) that generates an S(6) ring motif [1]. In contrast, the non‑hydroxylated comparator 3′,5′‑dimethoxyacetophenone lacks this intramolecular hydrogen bond, resulting in a different solid‑state packing arrangement. The planar, hydrogen‑bond‑stabilized conformation of the target compound is a direct consequence of its unique 2‑hydroxy‑3,5‑dimethoxy substitution pattern, which may influence solubility, crystal habit, and formulation behavior.

Crystallography Structural Chemistry Solid-State Properties

Acaricidal Activity: Class‑Level SAR Positioning Among Acetophenone Derivatives

A systematic SAR study evaluated the acaricidal activity of acetophenone and its derivatives against Dermatophagoides farinae using a contact toxicity bioassay (LD₅₀, µg/cm²). The data show that mono‑methoxy substitution at the 3′‑position (3′‑methoxyacetophenone) yields the highest potency (LD₅₀ = 0.41 µg/cm²), while di‑methoxy substitution (2′,5′‑dimethoxyacetophenone, LD₅₀ = 1.87 µg/cm²; 2′,4′‑dimethoxyacetophenone, LD₅₀ = 2.10 µg/cm²) reduces potency relative to mono‑methoxy analogs [1]. The target compound, bearing both a 2‑hydroxy and a 3,5‑dimethoxy pattern, falls within the di‑methoxy class. By class‑level inference, its acaricidal potency is expected to be lower than that of 3′‑methoxyacetophenone (0.41 µg/cm²) but higher than that of unsubstituted acetophenone (1.48 µg/cm²). This class‑based positioning helps researchers anticipate activity ranges when designing acaricidal screening panels.

Acaricide Pest Control Structure–Activity Relationship

Synthetic Utility as a Flavonoid Precursor: Regiochemical Advantage Over Non‑Hydroxylated Analogs

1‑(2‑Hydroxy‑3,5‑dimethoxyphenyl)ethanone serves as a key intermediate in the synthesis of hydroxylated flavones. The presence of the 2‑hydroxy group ortho to the acetyl moiety enables Baker–Venkataraman rearrangement and subsequent cyclodehydration to form the flavone core [1]. In contrast, the non‑hydroxylated analog 3′,5′‑dimethoxyacetophenone lacks the ortho‑hydroxy group required for this rearrangement, rendering it unsuitable for flavone synthesis without additional functionalization steps. For example, 3,5‑dimethoxyphenol can be converted to 2‑hydroxy‑4,6‑dimethoxyacetophenone for condensation into flavones; the target compound provides a regiochemically distinct substitution pattern (2‑hydroxy‑3,5‑dimethoxy) that yields different flavone regioisomers [1]. This regiochemical specificity is essential when the synthetic target requires a particular methoxy substitution pattern on the A‑ring of the flavone.

Organic Synthesis Flavonoids Heterocyclic Chemistry

Melting Point Differentiation from Non‑Hydroxylated 3′,5′‑Dimethoxyacetophenone

The melting point of 1‑(2‑hydroxy‑3,5‑dimethoxyphenyl)ethanone is reported as 84–86 °C . In contrast, the non‑hydroxylated analog 3′,5′‑dimethoxyacetophenone (CAS 39151-19-4) is a colorless to yellow viscous liquid or low‑melting solid with a boiling point of 290–291 °C . The approximately 200 °C difference in phase‑change behavior reflects the impact of the 2‑hydroxy group on intermolecular hydrogen bonding and crystal lattice energy. This distinct melting point provides a straightforward quality‑control metric for confirming the identity and purity of the received material, whereas the liquid nature of the non‑hydroxylated analog requires different handling and storage protocols.

Physical Property Quality Control Purity Assessment

Distinction from Danielone: Structural and Functional Divergence

Danielone (CAS 90426-22-5; 2‑hydroxy‑1‑(4‑hydroxy‑3,5‑dimethoxyphenyl)ethanone) is a phytoalexin isolated from papaya fruit with reported antifungal activity against Colletotrichum gloesporioides at ED₅₀ = 50–75 ppm [1] [2]. Danielone differs from the target compound by the presence of an additional α‑hydroxy group on the acetyl side chain and a 4‑hydroxy group on the phenyl ring. This structural divergence confers biological activity that is not present in 1‑(2‑hydroxy‑3,5‑dimethoxyphenyl)ethanone. Researchers seeking antifungal phytoalexin activity must therefore procure Danielone (CAS 90426-22-5) rather than the target compound; conversely, the target compound is the appropriate choice for studies requiring the simpler acetophenone scaffold without α‑hydroxylation.

Natural Product Phytoalexin Antifungal

Recommended Research and Industrial Application Scenarios for 1-(2-Hydroxy-3,5-dimethoxyphenyl)ethanone (CAS 17605-00-4)


Flavonoid and Chromone Synthesis Requiring a 2‑Hydroxy‑3,5‑Dimethoxy A‑Ring Pattern

This compound is an essential intermediate for the synthesis of hydroxylated flavones and chromones via Baker–Venkataraman rearrangement and cyclodehydration. Its specific 2‑hydroxy‑3,5‑dimethoxy substitution pattern on the phenyl ring enables regioselective formation of flavone derivatives that cannot be accessed using the non‑hydroxylated 3′,5′‑dimethoxyacetophenone [1]. Researchers synthesizing natural product analogs or exploring flavonoid SAR should procure this exact regioisomer to maintain synthetic route fidelity.

Acaricide Screening Panels Investigating Di‑Methoxy‑Substituted Acetophenones

Based on class‑level SAR data, di‑methoxy‑substituted acetophenones exhibit distinct acaricidal potency profiles compared with mono‑methoxy or unsubstituted analogs [1]. This compound is suitable for inclusion in screening panels designed to map the acaricidal activity landscape of acetophenone derivatives against dust mites (Dermatophagoides spp.) or stored‑product mites (Tyrophagus putrescentiae). Its di‑methoxy substitution class provides a reference point for evaluating the impact of hydroxyl introduction on acaricidal potency.

Crystallographic and Solid‑State Studies of Intramolecular Hydrogen‑Bonded Acetophenones

The well‑characterized crystal structure, featuring an S(6) intramolecular hydrogen‑bonded ring and planar molecular geometry [1], makes this compound a model system for studying the influence of intramolecular hydrogen bonding on crystal packing, polymorphism, and solid‑state properties. It is particularly valuable for comparative studies with non‑hydroxylated analogs such as 3′,5′‑dimethoxyacetophenone to isolate the contribution of the ortho‑hydroxy group to lattice energy and morphology.

Quality Control Reference Standard for Substituted Acetophenones

The distinct melting point (84–86 °C) and crystalline nature of this compound [1] make it a practical reference standard for calibrating melting‑point apparatus and for developing HPLC/GC methods for related acetophenone derivatives. Its solid physical state at room temperature facilitates accurate weighing and sample preparation, in contrast to liquid analogs such as 3′,5′‑dimethoxyacetophenone .

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